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Compound of Interest

Compound Name: 2,6-Dinitrobenzonitrile

Cat. No.: B1207989 Get Quote

This guide provides a comprehensive comparison of the spectroscopic data for 2,6-
Dinitrobenzonitrile against structurally similar alternatives to confirm its chemical structure.

The intended audience includes researchers, scientists, and professionals in drug development

who utilize spectroscopic techniques for molecular characterization.

Comparative Spectroscopic Data
The structural confirmation of 2,6-Dinitrobenzonitrile is achieved through a combined analysis

of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. A

comparison with related compounds highlights the unique spectral features arising from its

specific substitution pattern.

Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The

IR spectrum of 2,6-Dinitrobenzonitrile is characterized by the presence of nitrile and nitro

group vibrations. The table below compares the key IR absorption frequencies of 2,6-
Dinitrobenzonitrile with those of Benzonitrile and 1,3-Dinitrobenzene to illustrate the influence

of the dinitro substitution on the benzonitrile core.
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Compound Key IR Absorptions (cm⁻¹)
Functional Group
Assignment

2,6-Dinitrobenzonitrile ~2230 C≡N stretch

~1540 and ~1350
Asymmetric and Symmetric

NO₂ stretch

~3100-3000 Aromatic C-H stretch

Benzonitrile[1] 2199[1] C≡N stretch[1]

~3100-3000 Aromatic C-H stretch

1,3-Dinitrobenzene[2] ~1530 and ~1350
Asymmetric and Symmetric

NO₂ stretch[2]

~3100-3000 Aromatic C-H stretch

Note: Specific peak positions for 2,6-Dinitrobenzonitrile can be found in the NIST Chemistry

WebBook.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H NMR) and carbon (¹³C NMR) atoms. For 2,6-Dinitrobenzonitrile, the symmetry of the

molecule simplifies the ¹H NMR spectrum, which is expected to show a characteristic pattern

for the three aromatic protons. The ¹³C NMR spectrum will show distinct signals for the carbon

atoms, with the chemical shifts influenced by the electron-withdrawing nitro and nitrile groups.

¹H NMR Chemical Shifts (δ) in ppm

Compound Aromatic Protons Other Protons

2,6-Dinitrobenzonitrile Expected multiplet -

2,6-Dimethylbenzonitrile[1]
7.50 (t, J = 7.4 Hz, 1H), 6.98

(d, J = 7.4 Hz, 2H)[1]
2.51 (s, 6H)[1]

¹³C NMR Chemical Shifts (δ) in ppm
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Compound Aromatic Carbons Other Carbons

2,6-Dinitrobenzonitrile Expected signals Expected C≡N signal

2,6-Dimethylbenzonitrile[1] 142.2, 132.1, 127.3, 113.3[1] 117.2 (C≡N), 20.7 (CH₃)[1]

2-Methyl-6-nitrobenzonitrile[5]
Expected signals for

substituted benzene ring

Expected C≡N and CH₃

signals[5]

Note: Detailed experimental NMR data for 2,6-Dinitrobenzonitrile was not readily available in

the searched literature. The expected patterns are based on the known effects of the functional

groups.

Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight of a compound and information about its

fragmentation pattern. For 2,6-Dinitrobenzonitrile, the molecular ion peak (M⁺) is expected at

an m/z value corresponding to its molecular weight (193.12 g/mol ).[6] The fragmentation

pattern will be influenced by the presence of the nitro and nitrile groups.

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass
Fragments (m/z)

2,6-Dinitrobenzonitrile C₇H₃N₃O₄[6] 193.12[6] 193 (M⁺)

2,4-

Dinitrobenzonitrile[7]
C₇H₃N₃O₄[7] 193.12[7] 193 (M⁺)

2,6-

Dimethylbenzonitrile[8

]

C₉H₉N[8] 131.17[8] 131 (M⁺)

2,6-

Dichlorobenzonitrile[9]
C₇H₃Cl₂N[9] 172.01[9] 172 (M⁺)

Note: The mass spectrum for 2,6-Dinitrobenzonitrile is available in the NIST Chemistry

WebBook.[4]
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Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of organic compounds

like 2,6-Dinitrobenzonitrile.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a solution of the

sample in a suitable solvent (e.g., chloroform) can be prepared.

Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide. A background spectrum of the KBr

pellet or the pure solvent is recorded.

Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded,

typically in the range of 4000-400 cm⁻¹.

Data Analysis: The obtained spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as

tetramethylsilane (TMS), is added.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for ¹H or ¹³C

nuclei. The sample tube is placed in the spectrometer's probe.

Data Acquisition: The NMR spectrum is acquired by applying a series of radiofrequency

pulses and recording the resulting free induction decay (FID). The FID is then Fourier

transformed to obtain the frequency-domain spectrum.

Data Analysis: The chemical shifts, integration, and multiplicity of the signals in the ¹H NMR

spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to determine the

structure of the molecule.
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Mass Spectrometry (MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

For volatile compounds, this can be done via direct injection or through a gas chromatograph

(GC-MS). For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-

assisted laser desorption/ionization (MALDI) can be used.

Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is a

common method for GC-MS.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The

fragmentation pattern is analyzed to gain further structural information.

Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of 2,6-
Dinitrobenzonitrile using a combination of spectroscopic techniques.
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Spectroscopic Analysis Data Interpretation

Structure Confirmation
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IR Spectroscopy

NMR Spectroscopy

Mass Spectrometry

Functional Groups Identified
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(Aromatic System)

Molecular Weight &
Fragmentation Pattern

Confirmed Structure of
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic confirmation of 2,6-Dinitrobenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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